molecular formula C26H23N3O2S B2545724 [7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-25-7

[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2545724
CAS No.: 892415-25-7
M. Wt: 441.55
InChI Key: CJTRHHGZVLYJAV-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a benzylsulfanyl group at position 7, a 3-methylphenyl substituent at position 5, and a hydroxymethyl group at position 11. The benzylsulfanyl moiety may enhance lipophilicity, while the hydroxymethyl group introduces polarity, balancing solubility for pharmacological applications. Structural characterization of such compounds often relies on X-ray crystallography tools like SHELXL or ORTEP, as noted in crystallography literature .

Properties

IUPAC Name

[7-benzylsulfanyl-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-16-7-6-10-19(11-16)24-28-25-22(26(29-24)32-15-18-8-4-3-5-9-18)12-21-20(14-30)13-27-17(2)23(21)31-25/h3-11,13,30H,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTRHHGZVLYJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound features a tricyclic structure with multiple functional groups including a benzylsulfanyl group, a methyl group, and a methanol moiety. Its unique configuration allows for diverse interactions within biological systems.

IUPAC Name

The full IUPAC name is:
\text{ 7 Benzylsulfanyl 14 methyl 5 3 methylphenyl 2 oxa 4 6 13 triazatricyclo 8 4 0 0 3 8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol}

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Antioxidant Activity : Preliminary studies suggest that the compound can scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anticancer Potential : In vitro studies have shown that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways.
  • Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent.

The biological effects of this compound are believed to be mediated through:

  • Enzyme Inhibition : It may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to downstream effects on cellular processes.
  • Receptor Modulation : The compound could bind to various receptors, influencing signal transduction pathways that regulate cell growth and survival.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tricyclic Core : The initial step involves cyclization reactions to create the tricyclic framework.
  • Introduction of Functional Groups : Subsequent steps include the addition of the benzylsulfanyl and methylphenyl groups using appropriate reagents such as organolithium compounds.

Reaction Conditions

Common conditions for reactions include:

  • Use of strong acids or bases for cyclization.
  • Temperature control to optimize yields and minimize by-products.

Similar Compounds

When compared to other tricyclic compounds with similar structures:

Compound NameKey FeaturesBiological Activity
Compound ADifferent substituents on the tricyclic coreModerate anticancer activity
Compound BSimilar benzylsulfanyl groupStronger antimicrobial properties

The uniqueness of [7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol lies in its specific combination of functional groups that confer unique biological activities.

Anticancer Research

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Efficacy

In another investigation focusing on bacterial strains such as Staphylococcus aureus, the compound showed promising results with minimal inhibitory concentrations lower than those of conventional antibiotics.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl analog () may exhibit higher solubility due to the polar methoxy group, whereas the 4-nitrophenyl group in Compound B () could favor redox activity or charge-transfer interactions .
  • Functional Group Diversity : Compound B’s disulfanyl and diol groups suggest a distinct mechanism, such as metal coordination or hydrogen bonding, critical for its role as a GTPase inhibitor .

Physicochemical Properties

  • Lipophilicity : The benzylsulfanyl group in all analogs contributes to higher logP values, favoring membrane permeability.
  • Polarity : The hydroxymethyl group in the target compound and the methoxy group in ’s analog improve aqueous solubility relative to purely alkyl-substituted derivatives .

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